molecular formula C14H11NO3S2 B14681503 1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide CAS No. 39922-90-2

1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide

Cat. No.: B14681503
CAS No.: 39922-90-2
M. Wt: 305.4 g/mol
InChI Key: IUWDGHMRVPWEKI-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a sulfone group and a 4-methylphenylthio substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide can be achieved through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield . Another route involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, resulting in high yields of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing significant roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have their own unique properties and applications.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: An aromatic heterocyclic compound with similar structural features but different substituents.

    2-Mercaptobenzothiazole: A related compound used as a vulcanization accelerator in the rubber industry.

    Benzoxazole: A compound with an oxygen atom replacing the sulfur in the thiazole ring.

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide is unique due to its specific substituents and the presence of the sulfone group

Properties

CAS No.

39922-90-2

Molecular Formula

C14H11NO3S2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)19-15-14(16)12-4-2-3-5-13(12)20(15,17)18/h2-9H,1H3

InChI Key

IUWDGHMRVPWEKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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